molecular formula C7H5ClO3S B2661596 3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid CAS No. 1156724-61-6

3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid

Cat. No. B2661596
CAS RN: 1156724-61-6
M. Wt: 204.62
InChI Key: FWYPQLOKGMSHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid” is a chemical compound with the molecular formula C7H7ClO2S and a molecular weight of 190.65 . It is a powder in physical form .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid”, has been a topic of interest in recent years . Various strategies have been employed, including condensation reactions like the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction involves a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid” can be represented by the InChI code: 1S/C7H7ClO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1,3H,2,4H2,(H,9,10) . This indicates that the compound contains a thiophene ring with a chlorine atom at the 5th position and a propanoic acid group attached to the 3rd position .


Physical And Chemical Properties Analysis

“3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid” is a powder in physical form . It has a molecular weight of 190.65 . The compound is stored at room temperature .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, including “3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid”, are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This application is particularly important in industries where metal structures are exposed to harsh environmental conditions.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Material Science

In the field of material science, thiophene derivatives are used in the fabrication of OLEDs . OLEDs are used in a variety of applications, including display screens for televisions, smartphones, and computer monitors.

Synthesis of Novel Compounds

The condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives . This procedure, known as Fiesselmann synthesis, is used for the synthesis of novel compounds .

Antibacterial and Antifungal Activity

Some thiophene derivatives have been synthesized and assayed for their antibacterial activity against B. cereus, S. dysenteriae and S. typhi and for antifungal activity against M. phaseolina, F. equiseti, A. alternate and C. corchori .

Safety and Hazards

The compound is associated with certain hazards. The safety information includes the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid” are not mentioned in the literature, thiophene derivatives in general are of significant interest in various fields, including medicinal chemistry, material science, and organic semiconductors . Therefore, future research could focus on exploring the potential applications of “3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid” in these areas.

properties

IUPAC Name

3-(5-chlorothiophen-2-yl)-2-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYPQLOKGMSHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.